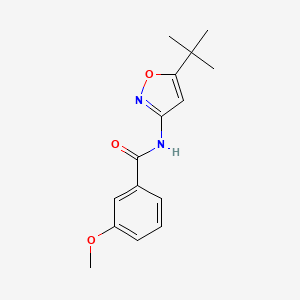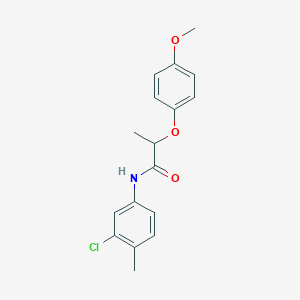
N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide, also known as ACBC, is a chemical compound that has been studied extensively for its potential applications in scientific research. ACBC belongs to a class of compounds called piperidinecarboxamides, which have been shown to have a variety of biological activities.
科学的研究の応用
N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In pharmacology, N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been studied for its potential as a drug lead compound, with researchers exploring its activity against various disease targets. In medicinal chemistry, N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been used as a starting point for the development of new compounds with improved drug-like properties.
作用機序
The mechanism of action of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channel activity in the brain. Specifically, N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to activate certain types of potassium channels, which can lead to hyperpolarization of neurons and a decrease in excitability. This could have implications for the treatment of neurological disorders such as epilepsy and chronic pain, which are characterized by abnormal neuronal excitability.
Biochemical and Physiological Effects
N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of certain enzymes, and the activation of certain signaling pathways. In vitro studies have shown that N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide can inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. In vivo studies have shown that N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide can modulate the activity of ion channels in the brain, leading to changes in neuronal excitability and neurotransmitter release.
実験室実験の利点と制限
N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for certain ion channels and enzymes. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
将来の方向性
There are several future directions for research on N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide and related compounds. One area of interest is the development of new compounds with improved drug-like properties, such as increased potency and selectivity, as well as reduced toxicity and side effects. Another area of interest is the exploration of the potential therapeutic applications of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide and related compounds, particularly in the treatment of neurological disorders such as epilepsy and chronic pain. Finally, there is also interest in the use of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide and related compounds as research tools for studying ion channel function and neurotransmitter release in the brain.
Conclusion
In conclusion, N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound with a variety of potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide and related compounds for use in the treatment of neurological disorders and as research tools in neuroscience.
合成法
The synthesis of N-allyl-1-(3-chlorobenzyl)-4-piperidinecarboxamide involves a series of chemical reactions using starting materials such as 3-chlorobenzylamine, allyl bromide, and piperidine-4-carboxylic acid. The process involves the formation of an amide bond between the piperidinecarboxylic acid and the 3-chlorobenzylamine, followed by the addition of an allyl group to the amine nitrogen. The final product is obtained after purification and characterization using various analytical techniques.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c1-2-8-18-16(20)14-6-9-19(10-7-14)12-13-4-3-5-15(17)11-13/h2-5,11,14H,1,6-10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSKHDQHCLEYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B4989236.png)


![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)
![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)
![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)
